REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[C:4]([CH3:9])=[N:5][O:6][C:7]=1[CH3:8].[C:10]1([P:16]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[Cl-:1].[CH3:9][C:4]1[C:3]([CH2:2][P+:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[C:7]([CH3:8])[O:6][N:5]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.402 mol
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=NOC1C)C
|
Name
|
|
Quantity
|
0.44 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for an additional 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The precipitate was again removed by filtration
|
Type
|
WASH
|
Details
|
the combined solids were washed well with ether and benzene
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate
|
Type
|
TEMPERATURE
|
Details
|
of fresh toluene and refluxed for an additional 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
Filtration as
|
Type
|
CUSTOM
|
Details
|
before gave another small quantity of solid
|
Type
|
CUSTOM
|
Details
|
The combined solids were crystallized from ethanol-ether
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].CC1=NOC(=C1C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |